![molecular formula C23H24ClN3O4 B2907073 N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide CAS No. 1251547-41-7](/img/structure/B2907073.png)
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide, also known as FM-BZIP, is a small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of the transcription factor c-Myc, which is known to play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide involves its binding to the basic region-leucine zipper (bZIP) domain of c-Myc. This binding prevents c-Myc from binding to its target genes and initiating transcription. As a result, the expression of c-Myc target genes is downregulated, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on c-Myc, it has been shown to induce the expression of p21, a protein that regulates cell cycle progression. N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. Inhibition of HDACs has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide is its high potency and specificity for c-Myc. It has been shown to be effective in inhibiting c-Myc at nanomolar concentrations, making it a valuable tool for studying the role of c-Myc in cancer and other cellular processes. However, one of the limitations of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide. One area of research is the development of more potent and selective c-Myc inhibitors. Another area of research is the investigation of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide's potential therapeutic applications in other diseases besides cancer, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide and its effects on other cellular processes besides c-Myc inhibition.
Méthodes De Synthèse
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide was first synthesized by a team of researchers led by Dr. Shaomeng Wang at the University of Michigan. The synthesis method involves the reaction of 4-fluorophenylboronic acid, 3-methoxybenzylamine, and 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, it is a potent inhibitor of c-Myc, which is often overexpressed in various types of cancer. Inhibition of c-Myc has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide has been shown to be effective in inhibiting the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-13-17(24)6-5-15-22(13)26-18-8-9-27(11-16(18)23(15)29)12-21(28)25-19-10-14(30-2)4-7-20(19)31-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRDKIOZPHJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

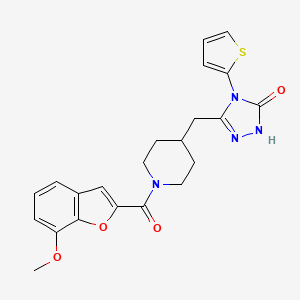

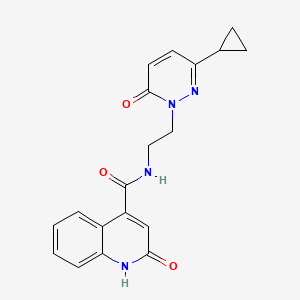
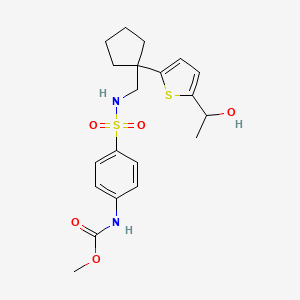
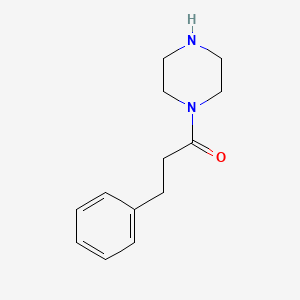
![N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2907000.png)
![N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907002.png)

![Ethyl 3-(4-methylphenyl)-5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2907006.png)
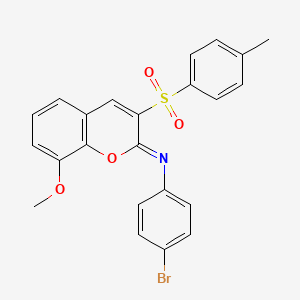
![Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B2907009.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2907011.png)
![Diethyl 2-(2-{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2907013.png)